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Compound of Interest

3-(5-Hydroxy-2-
Compound Name:
methylphenyl)propanal

Cat. No.: B13926778

Get Quote

Executive Summary

3-(5-Hydroxy-2-methylphenyl)propanal (CAS: Variable/Analogous to 5406-12-2 derivatives)
is a bifunctional molecule containing a phenolic hydroxyl group and an aliphatic aldehyde
moiety.[1][2] Its solubility behavior is governed by the competition between the hydrophilic
phenol/aldehyde functions and the lipophilic toluene core.[2]

o Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and medium-polarity
organic solvents (Dichloromethane, Ethanol, THF).[2]

o Water Solubility: Low in neutral pH (<1 g/L) due to the lipophilic aromatic ring; significantly
enhanced in alkaline conditions (pH > 10) via phenoxide formation.

 Critical Application: Used as a precursor for chroman derivatives and substituted
dihydrocoumarins.[2] Precise solvent selection is critical to prevent oxidative degradation
(quinone formation) or acetalization during processing.[2]

Physicochemical Profile
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Understanding the molecular architecture is the first step in predicting solvent interactions.[2]

Value

Property . . Significance
(Predicted/Experimental)
Molecular Formula C10H1202 Low Molecular Weight (LMW)
) Facilitates rapid dissolution in
Molecular Weight 164.20 g/mol ] )
organic media.[1][2]
Moderately lipophilic; prefers
LogP (Octanol/Water) 1.8-22 ]
organic phases.[2]
_ Weak acid; ionizable in basic
pKa (Phenolic OH) ~9.8-10.2

media.[2]

H-Bond Donors

1 (Phenolic -OH)

Capable of H-bonding with

water/alcohols.[1][2]

H-Bond Acceptors

2 (-OH, -CHO)

Interacts with protic solvents.

[1]2]

Physical State

Viscous Oil or Low-Melting
Solid

Temperature-dependent
solubility kinetics.[1][2]

Solubility Landscape
Solvent Compatibility Table

The following data categorizes solvents based on their thermodynamic affinity for 3-(5-

Hydroxy-2-methylphenyl)propanal at 25°C.
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Solvent Class

Representative
Solvents

Solubility Rating

Mechanistic Insight

Polar Aprotic

DMSO, DMF, DMAc

Excellent (>100
mg/mL)

Strong dipole-dipole
interactions disrupt
the crystal lattice;
ideal for biological

stock solutions.[1][2]

Chlorinated

Dichloromethane
(DCM), Chloroform

Very High

Primary extraction
solvents; excellent
solvation of the

aromatic core.

Alcohols

Methanol, Ethanol,

Isopropanol

High

H-bonding matches
the phenolic and
aldehyde groups.[2]
Note: Potential for
hemiacetal formation

on prolonged storage.

[2]

Ethers

THF, MTBE, Diethyl
Ether

Good to High

Good solvation; MTBE
is preferred for
process-scale
extractions due to
lower peroxide risk
than Et20.[2]

Esters

Ethyl Acetate,
Isopropyl Acetate

Moderate to High

Effective for
recrystallization or

chromatography.[2]

Hydrocarbons

Hexane, Heptane,

Toluene

Low (Cold) / High
(Hot)

"Switchable" solubility
makes these ideal for
recrystallization
(dissolve hot,

precipitate cold).

Aqueous

Water (pH 7)

Poor (<1 mg/mL)

Hydrophobic effect of
the tolyl ring
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dominates.

Deprotonation forms
Aqueous Base 0.1M NaOH, Na2COs Soluble the water-soluble
phenoxide salt.[2]

The pH-Switchable Solubility Mechanism

A critical feature of this compound is its pH-dependent solubility.[1][2]

e pH < 9 (Neutral/Acidic): The molecule exists in its protonated, neutral form. It partitions into
organic solvents (DCM, EtOAc).

e pH > 10 (Basic): The phenolic proton is removed, forming a charged phenoxide anion. The
molecule becomes water-soluble and insoluble in non-polar organics.[1][2]

o Application: This property is utilized in Acid-Base Extraction protocols to purify the
compound from non-phenolic impurities.[1][2]

Experimental Protocols
Solubility Determination: Shake-Flask Method

This protocol provides a definitive measurement of thermodynamic solubility.[1][2]

Reagents: HPLC-grade solvents, 3-(5-Hydroxy-2-methylphenyl)propanal (pure standard).
Equipment: Orbital shaker, Centrifuge, HPLC-UV or GC-FID.

Preparation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass
vial.

o Equilibration: Seal tightly and agitate at 25°C for 24 hours.

e Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 pm PTFE filter
(ensure filter compatibility).

e Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) and
analyze via HPLC.[Z]
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o Detection: UV at 280 nm (characteristic of phenols).[2]

Recrystallization Strategy

For purification, exploit the temperature-dependent solubility in non-polar solvents.[2]
e Solvent Selection: Use Toluene or a Hexane/Ethyl Acetate (9:1) mixture.[2]

» Dissolution: Heat the solvent to near-boiling. Add the crude aldehyde slowly until saturation
IS reached.

« Filtration: Hot filter to remove insoluble particulates.[2]

o Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The
phenolic aldehyde should crystallize out.

« |solation: Filter the crystals and wash with cold Hexane.

Visualization of Workflows
Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in choosing the correct solvent based on the intended
application (Reaction, Extraction, or Analysis).
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Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal solvent based on experimental goals.

Figure 2: Acid-Base Purification Workflow

A visual representation of the purification logic utilizing the phenolic pKa.
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(Discard: Non-phenolic Impurities) (Contains: Phenoxide Salt)

:

Acidify with HCI to pH 2

;
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Pure 3-(5-Hydroxy-2-methylphenyl)propanal

Click to download full resolution via product page

Caption: Purification workflow exploiting the pH-dependent solubility switch of the phenolic
group.

Stability & Handling

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b13926778/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-of-3-5-hydroxy-2-methylphenyl-propanal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13926778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Oxidation Risk: Aldehydes are prone to air oxidation to carboxylic acids.[2] Phenols are
prone to oxidation to quinones.[2]

o Recommendation: Always store solutions under an inert atmosphere (Argon/Nitrogen).[2]

o Solvent Choice: Avoid ethers (THF/Et20) that contain peroxides, as they accelerate
oxidative degradation. Use BHT-stabilized ethers if necessary.

» Acetal Formation: In primary alcohols (Methanol/Ethanol) with trace acid, the aldehyde may
convert to a dimethyl acetal.

o Recommendation: Use Acetonitrile or DMSO for long-term storage of standards.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13926778/docs#technical-guide-solubility-profile-of-
3-5-hydroxy-2-methylphenyl-propanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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